molecular formula C10H16N2O2S B5245968 N-[2-(dimethylamino)ethyl]benzenesulfonamide

N-[2-(dimethylamino)ethyl]benzenesulfonamide

Cat. No.: B5245968
M. Wt: 228.31 g/mol
InChI Key: NNKNJNVCSGKGJL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a 2-(dimethylamino)ethyl chain

Mechanism of Action

Future Directions

The future directions of “N-[2-(dimethylamino)ethyl]benzenesulfonamide” research could involve further investigation of its potential as an anticancer and antimicrobial agent . Additionally, its pH-responsive properties make it a potential candidate for drug delivery systems or as nanoreactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+H2NCH2CH2N(CH3)2C6H5SO2NHCH2CH2N(CH3)2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} C6​H5​SO2​Cl+H2​NCH2​CH2​N(CH3​)2​→C6​H5​SO2​NHCH2​CH2​N(CH3​)2​+HCl

The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of N-[2-(dimethylamino)ethyl]benzeneamine.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, lacking the 2-(dimethylamino)ethyl group.

    N-(2-hydroxyethyl)benzenesulfonamide: A similar compound with a hydroxyethyl group instead of a dimethylaminoethyl group.

    N-(2-aminoethyl)benzenesulfonamide: A compound with an aminoethyl group.

Uniqueness

N-[2-(dimethylamino)ethyl]benzenesulfonamide is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule in various research applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-12(2)9-8-11-15(13,14)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKNJNVCSGKGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.8 g (30 mmol) of N,N-dimethylethylenediamine are placed in 100 ml of dichloromethane and 8.3 ml (60 mmol) of triethylamine. While cooling with ice a solution of 3.9 ml (30 mmol) of benzenesulphonic acid chloride in 100 ml of dichloromethane is added dropwise and the mixture is stirred overnight at ambient temperature. Water is added and the mixture is extracted with dichloromethane. The organic phase is dried and evaporated down.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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